1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline 1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline
Brand Name: Vulcanchem
CAS No.: 14429-09-5
VCID: VC13555547
InChI: InChI=1S/C11H15N/c1-9-11-6-4-3-5-10(11)7-8-12(9)2/h3-6,9H,7-8H2,1-2H3
SMILES: CC1C2=CC=CC=C2CCN1C
Molecular Formula: C11H15N
Molecular Weight: 161.24 g/mol

1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline

CAS No.: 14429-09-5

Cat. No.: VC13555547

Molecular Formula: C11H15N

Molecular Weight: 161.24 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline - 14429-09-5

Specification

CAS No. 14429-09-5
Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
IUPAC Name 1,2-dimethyl-3,4-dihydro-1H-isoquinoline
Standard InChI InChI=1S/C11H15N/c1-9-11-6-4-3-5-10(11)7-8-12(9)2/h3-6,9H,7-8H2,1-2H3
Standard InChI Key ANEGOXNGPXRGPY-UHFFFAOYSA-N
SMILES CC1C2=CC=CC=C2CCN1C
Canonical SMILES CC1C2=CC=CC=C2CCN1C

Introduction

Chemical Structure and Nomenclature

Core Structural Features

1,2-DiMeTIQ consists of a partially saturated isoquinoline scaffold, with a six-membered benzene ring fused to a five-membered ring containing one nitrogen atom. The 1,2-dimethyl substitution pattern introduces steric and electronic modifications to the parent tetrahydroisoquinoline structure. Key features include:

  • Methyl groups at positions 1 and 2, which influence molecular conformation and intermolecular interactions.

  • A tetrahydropyridine ring that reduces aromaticity compared to fully unsaturated isoquinolines, potentially enhancing solubility and bioavailability.

  • A basic nitrogen atom capable of forming salts, such as hydriodides, to improve stability and crystallinity.

The molecular formula is C11H15N\text{C}_{11}\text{H}_{15}\text{N}, with a molecular weight of 161.25 g/mol . Structural analogs, such as 1,1-dimethyl and 1,3-dimethyl variants, exhibit distinct physicochemical and biological profiles, underscoring the importance of substitution patterns .

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis protocols for 1,2-DiMeTIQ are detailed in the literature, methodologies for related tetrahydroisoquinolines provide actionable insights. A representative multi-step synthesis for 1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline involves:

  • Condensation: Reaction of aldehydes with amines in the presence of triethylamine and dichloromethane at 20°C .

  • Cross-Coupling: Palladium-catalyzed coupling using (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride\text{(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride} in 1,4-dioxane/water under inert atmosphere at 110°C .

  • Hydrogenation: Reduction with hydrogen gas and trifluoromethanesulfonic acid in dichloromethane .

  • Deprotection: Base-mediated deprotection using sodium hydroxide in methanol .

Adapting these steps for 1,2-DiMeTIQ would likely require tailored aldehyde and amine precursors to achieve the desired substitution pattern.

Reaction Dynamics

The methyl groups at positions 1 and 2 may influence reactivity through steric hindrance and electronic effects. For example:

  • Electrophilic aromatic substitution is less favorable due to reduced aromaticity in the tetrahydroisoquinoline core.

  • Nucleophilic reactions at the nitrogen atom are modulated by steric shielding from adjacent methyl groups .

Physicochemical Properties

Physical Characteristics

Data from structurally related compounds suggest:

PropertyValue/DescriptionSource
AppearanceLiquid at room temperature
SolubilityEnhanced in polar solvents (e.g., methanol, water) when in salt form
Storage Conditions4°C under inert atmosphere

Spectroscopic Data

  • Mass Spectrometry: Characteristic fragments include m/zm/z 133.8 (parent ion) and m/zm/z 90.9 (product ion) .

  • Chromatography: Reversed-phase LC-MS/MS methods enable detection in biological matrices with limits of quantification (LOQ) < 1 ng/mL .

Pharmacological and Toxicological Insights

Neurochemical Interactions

Tetrahydroisoquinoline derivatives exhibit affinity for neurotransmitter receptors, particularly dopaminergic and serotonergic systems . For 1,3-dimethyl-TIQ, studies demonstrate:

  • Neurotoxicity: Induction of convulsions and serotonin depletion in rats at doses ≥ 10 mg/kg .

  • Blood-Brain Barrier Permeability: Rapid CNS penetration following intraperitoneal administration .

While analogous data for 1,2-DiMeTIQ are lacking, its structural similarity suggests potential neuromodulatory effects warranting further study.

Analytical Methodologies

Detection in Biological Samples

A validated LC-MS/MS method for tetrahydroisoquinolines involves:

  • Sample Preparation: Solid-phase extraction (SPE) with deuterated internal standards (e.g., 1-MeTIQ-d4) .

  • Chromatography: Separation on a 5CN-MS column (150 × 2.0 mm) with gradient elution .

  • Quantification: Multiple reaction monitoring (MRM) of transitions m/zm/z 133.8 → 90.9 (TIQ) and m/zm/z 147.8 → 130.8 (1-MeTIQ) .

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